Methyl 2-amino-4-(2-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 437.88 g/mol. This compound is classified as a pyrano-pyridine derivative, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
The synthesis of methyl 2-amino-4-(2-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate typically involves a multi-step process. One common method includes:
Technical details regarding these synthesis methods can be found in specialized chemical literature and patents related to pyrano-pyridine compounds .
The molecular structure of methyl 2-amino-4-(2-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate can be represented as follows:
InChI=1S/C23H20ClN3O4/c1-13-10-17-19(22(28)27(13)12-16-8-3-4-9-26-16)18(14-6-5-7-15(24)11-14)20(21(25)31-17)23(29)30-2/h3-11,18H,12,25H2,1-2H3This indicates the arrangement of atoms within the molecule, highlighting key functional groups such as the amino group, carboxylate, and various aromatic rings. The compound's Canonical SMILES representation is CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=CC=C3)Cl)C(=O)N1CC4=CC=CC=N4, which provides a linear depiction of its structure  .
Methyl 2-amino-4-(2-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for specific applications .
The mechanism of action of methyl 2-amino-4-(2-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is primarily linked to its interaction with biological targets such as enzymes or receptors:
Data supporting these mechanisms often come from pharmacological studies that evaluate the compound's effects on specific biological systems .
The physical and chemical properties of methyl 2-amino-4-(2-chlorophenyl)-6-(furan-2-yilmethyl)-7-methyl -5 -oxo -5 , 6 -dihydro -4 H -pyrano [3 , 2 -c] -pyridine -3 -carboxylate include:
These properties are essential for determining the compound's suitability for various applications in research and industry .
Methyl 2-amino -4 -(2-chlorophenyl)-6 -(furan -2 -ylmethyl)-7-methyl -5 -oxo -5 , 6 -dihydro -4 H -pyrano [3 , 2 -c] -pyridine -3 -carboxylate has several scientific uses:
Research continues to explore its full potential across various fields of science .
                                    
                CAS No.: 27973-72-4
                                    
                CAS No.: 160472-93-5
                                    
                CAS No.: 1185071-64-0
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3773-25-9
CAS No.: